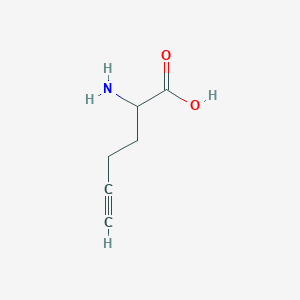

2-Amino-5-hexynoic acid

描述

同炔丙基甘氨酸是一种非天然氨基酸,是蛋氨酸的类似物。它含有炔基部分,使其能够在蛋白质活性合成过程中被整合到蛋白质中。 该化合物在生物正交化学中特别有用,它通过点击化学反应促进新合成蛋白质的标记和可视化 .

准备方法

合成路线和反应条件: 同炔丙基甘氨酸可以通过多种方法合成。一种常见的方法包括在碱(如氢氧化钠)存在下,将炔丙基溴与甘氨酸反应生成所需产物。 该反应通常在温和条件下进行,并在几小时内完成 .

工业生产方法: 在工业环境中,同炔丙基甘氨酸通常使用自动肽合成器生产。这些机器可以精确控制反应条件,并高效生产大量化合物。 固相肽合成技术的应用进一步提高了最终产品的产量和纯度 .

化学反应分析

Functional Group Reactivity and Key Reaction Pathways

The compound’s reactivity stems from three key functional groups:

-

Terminal alkyne (C≡C)

-

α-Amino group (-NH₂)

-

Carboxylic acid (-COOH)

Oxidation

The terminal alkyne undergoes oxidative cleavage to form carboxylic acids or diketones:

Conditions :

Example : Oxidation with KMnO₄ yields 2-amino-5-oxohexanoic acid, a precursor for further functionalization .

Reduction

Selective hydrogenation of the alkyne to alkene or alkane:

Conditions :

Peptide Bond Formation

The amino and carboxylic acid groups enable incorporation into peptides:

Conditions :

Application : Used to synthesize cyclic peptides via metathesis .

Protection/Deprotection

-

Amino Protection : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups .

-

Deprotection :

Enzyme-Mediated Reactions

2-Amino-5-hexynoic acid serves as a methionine surrogate in E. coli translation systems :

| Parameter | Value (Relative to Methionine) |

|---|---|

| 1/390 | |

| Protein Yield | 100% |

Mechanism :

Stability and Degradation

-

Thermal Stability : Decomposes above 150°C, forming NH₃ and CO₂ .

-

Hydrolytic Sensitivity : The carboxylic acid group undergoes decarboxylation under strong acidic conditions.

Comparative Kinetic Data

The compound’s activation by MetRS compared to other analogs :

| Analog | (s⁻¹·μM⁻¹) | Relative Activity |

|---|---|---|

| Methionine | 5.47 × 10⁻¹ | 1 |

| This compound | 1.16 × 10⁻³ | 1/500 |

| Azidohomoalanine | 1.42 × 10⁻³ | 1/390 |

科学研究应用

同炔丙基甘氨酸在科学研究中具有广泛的应用:

化学: 它用于点击化学,用于选择性标记和可视化新合成的蛋白质。

生物学: 同炔丙基甘氨酸用于研究蛋白质合成和周转,使研究人员能够追踪活细胞中新蛋白质的整合。

医学: 该化合物用于药物发现和开发,特别是在设计针对特定蛋白质的新型治疗剂方面。

作用机制

同炔丙基甘氨酸通过在翻译过程中取代蛋氨酸整合到蛋白质中而发挥作用。炔基部分允许随后通过点击化学与叠氮基探针进行标记。这使得能够选择性地可视化和分析新合成的蛋白质。 参与其中的分子靶点和途径包括负责蛋白质合成的核糖体机制以及促进点击化学反应的各种酶 .

相似化合物的比较

同炔丙基甘氨酸在非天然氨基酸中是独一无二的,因为它含有炔基部分,允许进行有效的点击化学反应。类似的化合物包括:

叠氮同高丙氨酸: 含有叠氮基而不是炔基,用于生物正交化学中的类似目的。

光敏蛋氨酸: 蛋氨酸的光敏类似物,用于研究蛋白质-蛋白质相互作用。

L-叠氮同高丙氨酸: 另一种含有叠氮基的蛋氨酸类似物,用于蛋白质标记和可视化

同炔丙基甘氨酸独特的炔基功能使其特别适合需要在蛋白质标记和可视化中具有高特异性和灵敏度的应用。

生物活性

2-Amino-5-hexynoic acid, also known as homopropargylglycine, is an amino acid characterized by both an amino group and a carboxylic acid group, along with a terminal alkyne. Its unique structure allows it to play significant roles in biochemical applications, particularly in protein synthesis and enzyme inhibition. This article explores the biological activities of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₆H₉NO₂

- Molecular Weight : 127.14 g/mol

- Structure : Contains a terminal alkyne group which is pivotal for its biological activity.

1. Incorporation into Proteins

This compound can substitute for methionine during protein synthesis. This incorporation allows for the introduction of alkyne functionalities into peptides and proteins, facilitating biorthogonal labeling techniques such as click chemistry. This property is particularly useful in studying protein interactions and dynamics in various biological systems .

2. Enzyme Inhibition

Research indicates that derivatives of this compound can inhibit specific enzymes, including aminobutyric acid aminotransferase. This inhibition suggests potential therapeutic applications in modulating neurotransmitter metabolism and addressing related disorders .

Biological Activity Data

Case Study 1: Protein Interaction Studies

A study demonstrated that this compound effectively labels newly synthesized proteins in mammalian cell cultures. By replacing methionine with this compound, researchers were able to track protein interactions in real-time, providing insights into cellular processes and dynamics .

Case Study 2: Enzyme Activity Modulation

In another investigation, derivatives of this compound were shown to inhibit the activity of aminobutyric acid aminotransferase in vitro. This inhibition was linked to alterations in neurotransmitter levels, suggesting implications for treating neurological disorders .

Applications

The unique properties of this compound lead to various applications in biochemistry and medicinal chemistry:

- Bioconjugation : Used for the synthesis of labeled peptides and proteins.

- Therapeutics : Potential use as an enzyme inhibitor in neurological treatments.

- Research Tool : Facilitates studies on protein dynamics and interactions through click chemistry methodologies.

属性

IUPAC Name |

2-aminohex-5-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGJGNWMYSYORS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。